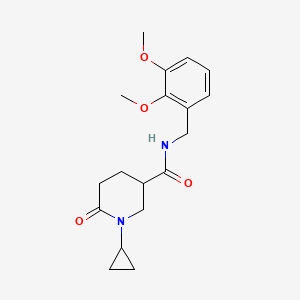![molecular formula C15H13BrClN3O3 B4929010 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Bromo-CIPTA, and it is a selective antagonist for the GPR35 receptor.
Wirkmechanismus
Bromo-CIPTA acts as a selective antagonist for the GPR35 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action allows researchers to investigate the role of the GPR35 receptor in various physiological processes.
Biochemical and Physiological Effects:
Bromo-CIPTA has been shown to have minimal off-target effects, making it a valuable research tool for investigating the GPR35 receptor. Studies have shown that the inhibition of this receptor can lead to a reduction in inflammation and pain, suggesting that it may have therapeutic potential in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bromo-CIPTA in lab experiments is its selectivity for the GPR35 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving Bromo-CIPTA. One area of interest is investigating the role of the GPR35 receptor in glucose metabolism and diabetes. Another potential direction is exploring the therapeutic potential of GPR35 antagonists in the treatment of inflammatory and pain-related conditions.
In conclusion, Bromo-CIPTA is a valuable research tool for investigating the GPR35 receptor. Its selectivity and minimal off-target effects make it a useful compound for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
Synthesemethoden
The synthesis of Bromo-CIPTA involves the reaction of 3-bromo-N-(2-aminoethyl)benzamide with 4-chloro-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Bromo-CIPTA has shown potential as a research tool for investigating the GPR35 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of this receptor has been linked to various physiological processes, such as inflammation, pain, and glucose metabolism.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-3-1-2-10(8-11)15(21)19-7-6-18-13-5-4-12(17)9-14(13)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWCKYQLVXYNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)

![6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4928944.png)


![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928984.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)

![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)